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molecular formula C15H19N5O2S B8565719 N-(1-(4-(pyridin-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanesulfonamide

N-(1-(4-(pyridin-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanesulfonamide

Cat. No. B8565719
M. Wt: 333.4 g/mol
InChI Key: WFZFEUHMFPPQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056865B2

Procedure details

A solution of 2-chloro-4-(pyridin-2-yl)pyrimidine (0.576 g, 3 mmol), N-(piperidin-4-yl)methanesulfonamide (0.64 g, 3.6 mmol) and Et3N (0.77 mL, 6 mmol) in CH3CN (15 mL) was refluxed for 2 h and TLC (petroleum:EtOAc=5:1) showed the reaction was complete. The reaction mixture was concentrated and purified by chromatography, eluted with CH2Cl2:MeOH (10:1 to 5:1) to give the title compound (0.78 g, 78%) as a yellow oil.
Quantity
0.576 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
0.77 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:5]=[CH:4][N:3]=1.[NH:14]1[CH2:19][CH2:18][CH:17]([NH:20][S:21]([CH3:24])(=[O:23])=[O:22])[CH2:16][CH2:15]1.CCN(CC)CC.CCOC(C)=O>CC#N>[N:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:6]1[CH:5]=[CH:4][N:3]=[C:2]([N:14]2[CH2:15][CH2:16][CH:17]([NH:20][S:21]([CH3:24])(=[O:22])=[O:23])[CH2:18][CH2:19]2)[N:7]=1

Inputs

Step One
Name
Quantity
0.576 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C1=NC=CC=C1
Name
Quantity
0.64 g
Type
reactant
Smiles
N1CCC(CC1)NS(=O)(=O)C
Name
Quantity
0.77 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
petroleum
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluted with CH2Cl2:MeOH (10:1 to 5:1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NC(=NC=C1)N1CCC(CC1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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